molecular formula C11H17NO B13158935 3-(2,6-Dimethylphenoxy)propan-1-amine

3-(2,6-Dimethylphenoxy)propan-1-amine

Cat. No.: B13158935
M. Wt: 179.26 g/mol
InChI Key: OYDZSDUFRFAFNI-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)-1,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group and two methyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)-1,3-dimethylbenzene typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with 3-chloropropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Aminopropoxy)-1,3-dimethylbenzene can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Aminopropoxy)-1,3-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminopropoxy)-1,4-dimethylbenzene: Similar structure but with different substitution pattern on the benzene ring.

    2-(3-Aminopropoxy)-1,3,5-trimethylbenzene: Contains an additional methyl group on the benzene ring.

    2-(3-Aminopropoxy)-1,3-dimethylcyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.

Uniqueness

2-(3-Aminopropoxy)-1,3-dimethylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-aminopropoxy group provides a functional handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2,6-dimethylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3

InChI Key

OYDZSDUFRFAFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN

Origin of Product

United States

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